

# Application Notes and Protocols: Utilizing HBV Seq1 aa:18-27 in ELISpot Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

The Hepatitis B Virus (HBV) core antigen peptide spanning amino acids 18-27 (HBcAg 18-27), with the sequence FLPSDFFPSV, is a well-characterized, immunodominant HLA-A2-restricted epitope.[1][2][3] This peptide is a critical tool for monitoring HBV-specific CD8+ T-cell responses, which are crucial for viral clearance.[4] The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting T-cells at the single-cell level upon stimulation with specific antigens, such as the HBV Seq1 aa:18-27 peptide.[5] These application notes provide detailed protocols and expected outcomes for the use of HBV Seq1 aa:18-27 in IFN-y ELISpot assays to assess HBV-specific cellular immunity.

## **Applications**

- Immunomonitoring of Chronic Hepatitis B (CHB): T-cell responses to HBV are often weak or exhausted in patients with chronic infection.[6] The ELISpot assay can be used to measure the frequency of HBV-specific T-cells and assess their functionality.
- Evaluation of Novel Therapies: Researchers and drug development professionals can use this assay to evaluate the efficacy of new immunotherapies and therapeutic vaccines designed to restore or enhance T-cell responses against HBV.[7]



- Assessing Immune Response in Resolved HBV Infection: Individuals who have naturally
  cleared the virus typically exhibit robust and multi-specific T-cell responses. The ELISpot
  assay can be used to characterize these successful immune responses.
- Longitudinal Studies: The assay allows for the tracking of HBV-specific T-cell frequencies over time, which is valuable in monitoring disease progression, treatment response, and immune reconstitution.[1]

## **Quantitative Data Summary**

The frequency of IFN-y secreting T-cells in response to **HBV Seq1 aa:18-27** stimulation varies significantly across different patient populations. The following tables summarize representative data from published studies.

Table 1: Ex Vivo IFN-y ELISpot Responses to HBV Seq1 aa:18-27

| Patient Cohort               | Number of<br>Subjects | Mean Spot<br>Forming Units<br>(SFU) per 106<br>PBMCs | Range of SFU<br>per 106<br>PBMCs                       | Reference |
|------------------------------|-----------------------|------------------------------------------------------|--------------------------------------------------------|-----------|
| Chronic HBV                  | 7                     | Not specified                                        | 15 - 135                                               | [1]       |
| Acute HBV                    | Not specified         | Not specified                                        | 60 - 1750                                              | [1]       |
| Resolved HBV                 | 6                     | Not specified                                        | Not specified, but<br>generally higher<br>than chronic | [3]       |
| Treatment-<br>Suppressed CHB | Not specified         | Higher than active CHB                               | Not specified                                          | [3]       |

Note: Data is often presented as SFU per a specific number of plated cells (e.g., 200,000). For consistency, values have been normalized to SFU per 106 Peripheral Blood Mononuclear Cells (PBMCs) where possible. The exact values can vary based on the specific patient population and assay conditions.

Table 2: In Vitro Expanded IFN-y ELISpot Responses to HBV Seq1 aa:18-27



| Patient Cohort | Culture<br>Duration | Mean Spot<br>Forming Units<br>(SFU) per 106<br>PBMCs | Key<br>Observations                             | Reference |
|----------------|---------------------|------------------------------------------------------|-------------------------------------------------|-----------|
| Chronic HBV    | 10 days             | Generally low,<br>but expansion is<br>possible       | Defective expansion compared to acute infection | [2]       |
| Acute HBV      | 10 days             | Clearly<br>detectable and<br>robust responses        | Efficient expansion of multi-specific T- cells  | [2]       |

## Experimental Protocols IFN-y ELISpot Assay Protocol

This protocol is an optimized method for detecting IFN-y secreting HBV-specific T-cells.

#### Materials:

- HBV Seq1 aa:18-27 peptide (FLPSDFFPSV)
- Human IFN-y ELISpot kit (containing capture and detection antibodies, and streptavidinenzyme conjugate)
- 96-well PVDF membrane plates
- Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood
- AIM-V medium
- Fetal Bovine Serum (FBS) or Human AB serum
- Phytohemagglutinin (PHA) as a positive control
- Substrate solution (e.g., BCIP/NBT)



- Sterile PBS
- 35% Ethanol
- Automated ELISpot reader

#### Day 1: Plate Coating

- Prepare the coating antibody solution at the recommended concentration (e.g., 5 μg/mL in sterile PBS).
- Activate the wells of the 96-well PVDF plate by adding 15  $\mu$ L of 35% ethanol for no more than 60 seconds, then wash six times with sterile water.
- Add 100 μL of the coating antibody solution to each well.
- Seal the plate and incubate overnight at 4°C.

#### Day 2: Cell Stimulation

- Wash the plate six times with sterile water to remove the coating antibody.
- Block the wells by adding 100  $\mu$ L of AIM-V medium with 10% FBS or Human AB serum to each well.
- Incubate for at least 30 minutes at room temperature.
- Thaw cryopreserved PBMCs and adjust the cell concentration in AIM-V medium.
- Prepare the peptide stimulation solution. The final concentration of the HBV Seq1 aa:18-27 peptide is typically between 5 to 10 μg/mL.[3][8]
- Remove the blocking solution from the plate.
- Add 2 x 105 PBMCs in 100 μL of medium to each well.
- Add 100 μL of the peptide stimulation solution to the respective wells.
- For the negative control, add medium only. For the positive control, add PHA.



• Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

#### Day 3: Plate Development

- Wash the plate six times with PBS to remove the cells.
- Prepare the biotinylated detection antibody solution at the recommended concentration (e.g., 0.5 μg/mL).
- Add 100 μL of the detection antibody solution to each well.
- Incubate at room temperature for 2 hours.
- Wash the plate six times with PBS.
- Prepare the streptavidin-enzyme conjugate solution.
- Add 100 μL of the streptavidin-enzyme conjugate solution to each well.
- Incubate at room temperature for 30 minutes.
- · Wash the plate six times with PBS.
- Add 50 μL of the substrate solution to each well and incubate in the dark at room temperature for approximately 20 minutes, or until distinct spots develop.
- Stop the reaction by washing the plate with distilled water.
- Allow the plate to dry completely before analysis.
- Count the spots in each well using an automated ELISpot reader.

## Visualizations Experimental Workflow





Click to download full resolution via product page

Caption: A flowchart of the IFN-y ELISpot assay workflow.



## **T-Cell Receptor Signaling Pathway**



Click to download full resolution via product page



Caption: T-cell receptor signaling upon peptide-MHC recognition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Characterization of Hepatitis B Virus (HBV)-Specific T-Cell Dysfunction in Chronic HBV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Virus-Specific Immune Response in HBeAg-Negative Chronic Hepatitis B: Relationship with Clinical Profile and HBsAg Serum Levels | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Screening and Identification of HBV Epitopes Restricted by Multiple Prevalent HLA-A Allotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 7. youtube.com [youtube.com]
- 8. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Utilizing HBV Seq1 aa:18-27 in ELISpot Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12401186#using-hbv-seq1-aa-18-27-in-elispot-assays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com